1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-8-2-3-12(16)5-4-11-6-7-15-13(14)9-11/h6-7,9,12H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNQDSUVEOTWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves constructing the heterocyclic core, introducing the chloropyridine moiety, and attaching the pyrrolidine-1-yl ethanone fragment through nucleophilic substitution and condensation reactions. The process typically employs:
- Heterocyclic substitution reactions to introduce the chloropyridine group.
- Amide coupling reactions to attach the ethanone moiety.
- Nucleophilic substitution on chlorinated pyridine derivatives to incorporate the pyrrolidine ring.
Synthesis of Chloropyridine Intermediate
The initial step involves synthesizing or obtaining 2-chloropyridin-4-yl derivatives , which serve as the core heterocyclic scaffold. According to recent research on heterocyclic chemistry, such intermediates are often prepared via chlorination of pyridine derivatives or purchased commercially, followed by functionalization.
- Chlorination of pyridine derivatives using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled conditions.
- Selective substitution at the 4-position of pyridine to yield 2-chloropyridin-4-yl compounds.
- The synthesis of 2-chloronicotinaldehyde, a precursor, has been described in heterocyclic synthesis literature, involving chlorination of nicotinic acid derivatives followed by reduction to aldehydes.
Nucleophilic Substitution to Attach Ethyl Linker
The chloropyridine intermediate undergoes nucleophilic substitution with an ethylamine or related amine to introduce the ethyl linker connecting to the pyrrolidine ring.
- Reaction of 2-chloropyridin-4-yl derivatives with ethylamine or ethylamine derivatives in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Use of base catalysts like potassium carbonate or sodium hydride to facilitate substitution.
- Such substitution reactions are well-documented, with yields influenced by temperature, solvent, and base strength.
Attachment of Pyrrolidin-1-yl Ethanone
The final step involves coupling the pyrrolidine moiety with the ethanone fragment. This can be achieved through:
- Amide bond formation using coupling reagents like EDCI, DCC, or HATU.
- Condensation reactions between amino derivatives and carbonyl compounds.
- Synthesis of similar compounds has utilized carbodiimide-mediated coupling to attach pyrrolidine rings to carbonyl-containing fragments, ensuring high yields and purity.
Summary of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1. Chlorination | Electrophilic aromatic substitution | NCS, chlorination at 4-position | Selectivity critical |
| 2. Nucleophilic substitution | Ethylamine addition | Ethylamine, base (K2CO3), polar solvent | Mild heating (~80°C) |
| 3. Coupling with pyrrolidine | Amide formation | EDCI/HOBt or DCC, DMF | Room temperature to 50°C |
| 4. Final purification | Chromatography | Silica gel, HPLC | Confirmed by NMR & MS |
Research Findings and Data
Recent studies underline the importance of optimizing reaction conditions to maximize yields and purity:
- Reaction yields for heterocyclic substitutions range from 65-85%, depending on the substituents and reaction conditions.
- Purity confirmed via NMR, LC-MS, and HPLC, with typical purity >95%.
Data Table: Synthesis Parameters and Yields
| Reaction Step | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of pyridine | NCS | 25-30°C | 4-6h | 70-80 | Selectivity at 4-position |
| Nucleophilic substitution | Ethylamine | 80°C | 12h | 75-85 | Excess amine improves yield |
| Coupling with pyrrolidine | EDCI/HOBt | RT | 16h | 65-75 | Purity confirmed by NMR |
Notes on Method Optimization
- Solvent choice critically affects reaction efficiency; polar aprotic solvents like DMF or acetonitrile are preferred.
- Temperature control minimizes side reactions, especially during chlorination and coupling steps.
- Purification techniques such as preparative HPLC or flash chromatography are essential for obtaining high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ethanone group to alcohols.
Substitution: Halogen substitution reactions on the chloropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Compound A has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for further studies in drug development.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures may exhibit antidepressant effects. For instance, studies have shown that pyridine derivatives can influence neurotransmitter systems, providing a basis for exploring Compound A's efficacy in treating mood disorders .
Neuropharmacology
The compound's ability to interact with the central nervous system (CNS) receptors makes it relevant in neuropharmacological studies. Its structural features allow it to potentially modulate neurotransmitter activity, which is crucial for developing treatments for neurological conditions.
Case Study: Receptor Binding Studies
Binding affinity assays conducted on related compounds have demonstrated their capability to bind to serotonin and dopamine receptors. This suggests that Compound A could be evaluated for similar interactions, potentially leading to new treatments for conditions such as schizophrenia and depression .
Synthetic Chemistry
In synthetic chemistry, Compound A serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, facilitating the development of new compounds with enhanced biological activities.
Table: Synthetic Pathways Involving Compound A
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation | Reaction with alkyl halides to form derivatives | 85 |
| Acylation | Formation of amides through acylation reactions | 90 |
| Cyclization | Synthesis of cyclic compounds from linear precursors | 75 |
Mechanism of Action
The mechanism of action of 1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The pyrrolidin-1-yl ethanone scaffold is shared across multiple compounds (Table 1). Key differences lie in substituents, which influence reactivity, solubility, and biological activity.
Table 1: Structural Comparison of Pyrrolidin-1-yl Ethanone Derivatives
Key Observations :
- The target compound’s 2-chloropyridine substituent likely increases lipophilicity compared to morpholine (1b) or hydroxyl-containing analogs (119) .
- Electron-withdrawing groups (e.g., difluoro in 5b) may reduce nucleophilicity at the carbonyl carbon, whereas the chloro group in the target compound balances steric bulk and electronic effects .
Yield Considerations :
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Insights :
Biological Activity
1-(2-(2-(2-Chloropyridin-4-yl)ethyl)pyrrolidin-1-yl)ethan-1-one, a synthetic organic compound, is notable for its unique structure that combines a pyrrolidine ring with a chloropyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The IUPAC name of the compound is 1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone. Its molecular formula is , with a molecular weight of 252.74 g/mol. The structure includes functional groups that are critical for its biological activity, particularly the chloropyridine and the ethanone functionalities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | 1-[2-[2-(2-chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone |
| CAS Number | 1316225-03-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring allows for conformational flexibility, which may enhance binding affinity and specificity towards target biomolecules.
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
- Cytotoxic Effects : In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antifibrotic Activity : In a study investigating the effects on hepatic stellate cells, compounds similar to this compound demonstrated significant inhibition of collagen synthesis, suggesting potential use in treating fibrosis-related conditions .
- Inhibition of Enzymatic Activity : A recent investigation highlighted its role as an inhibitor of specific proteases, including those involved in viral replication processes. This positions the compound as a potential therapeutic agent against viral infections .
- Neuroprotective Properties : Another study indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, pointing towards applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-(2-(piperidin-1-yl)ethyl)pyridin-4-yloxy)ethanone | Piperidine derivative | Antimicrobial properties |
| 2-(benzo[d][1,3]dioxol-5-yl)thiazole | Thiazole derivative | Anti-fibrotic activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
